2-[(Diethylamino)methyl]benzene-1,4-diol
Description
2-[(Diethylamino)methyl]benzene-1,4-diol is a hydroquinone derivative featuring a benzene-1,4-diol core substituted at the 2-position with a diethylamino-methyl group. This structure confers unique physicochemical and biological properties due to the electron-donating diethylamino moiety, which may enhance solubility and modulate redox behavior.
Properties
CAS No. |
2610-38-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(diethylaminomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-3-12(4-2)8-9-7-10(13)5-6-11(9)14/h5-7,13-14H,3-4,8H2,1-2H3 |
InChI Key |
FNDXNYZTCWDDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the benzene-1,4-diol scaffold significantly influence solubility, stability, and electronic properties:
- Solubility: Morpholinylmethyl groups (e.g., sym-DDHQ) enhance aqueous solubility via hydrogen bonding, whereas hydrophobic substituents like prenyl groups () reduce it. The diethylamino group in the target compound may improve solubility compared to alkyl chains but less than morpholinyl derivatives .
- Redox Behavior: Hydroquinones readily oxidize to quinones (e.g., parabenzoquinone), a property exploited in energy storage.
Q & A
Basic: What synthetic methodologies are commonly employed for 2-[(Diethylamino)methyl]benzene-1,4-diol, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves Mannich-type reactions or reductive amination of 1,4-dihydroxybenzene derivatives with diethylamine. Key steps include:
- Substrate Preparation : Use 1,4-dihydroxybenzene as the core structure.
- Aminomethylation : React with formaldehyde and diethylamine under controlled pH (acidic or basic conditions) to introduce the diethylaminomethyl group .
- Optimization : Adjust temperature (e.g., 60–80°C), solvent polarity (ethanol/water mixtures), and stoichiometry (amine excess) to enhance yield. Monitor intermediates via TLC or HPLC for purity .
Advanced: How can researchers address discrepancies in reported biological activities of derivatives of this compound?
Answer:
Contradictions may arise from variations in assay conditions, stereochemical effects, or impurities. To resolve these:
- Dose-Response Analysis : Perform IC50/EC50 determinations across multiple concentrations to validate activity thresholds.
- Structural Confirmation : Use X-ray crystallography or 2D NMR to confirm stereochemistry, as diastereomers may exhibit divergent bioactivity .
- Computational Validation : Apply density functional theory (DFT) to model electronic properties and predict interaction modes with biological targets (e.g., enzymes or receptors) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the diethylamino group (δ ~2.5–3.5 ppm for CH2, δ ~1.0 ppm for CH3) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C11H17NO2, calc. 195.12 g/mol).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and tertiary amine (2700–2800 cm⁻¹) stretches .
Advanced: What computational approaches are effective for predicting the biological target interactions of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding with proteins (e.g., beta-ketoacyl-ACP synthase III) based on structural analogs .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in solvated environments to assess binding affinity and conformational changes.
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on the benzene ring) with activity trends .
Basic: What are critical stability considerations for handling and storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the quinone moiety.
- Moisture Control : Use desiccants in storage containers, as the hydroxyl groups may promote hygroscopicity.
- Temperature : Maintain at 4°C for short-term storage; –20°C for long-term preservation .
Advanced: How can researchers design experiments to evaluate the antioxidant mechanism of this compound?
Answer:
- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify radical neutralization. Compare kinetics (e.g., pseudo-first-order rate constants) with reference antioxidants.
- Electrochemical Analysis : Perform cyclic voltammetry to measure oxidation potentials, correlating with electron-donating capacity .
- Cellular Models : Apply oxidative stress models (e.g., H2O2-induced ROS in HEK293 cells) and measure biomarkers (e.g., glutathione levels) .
Basic: What chromatographic methods are suitable for purity assessment of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid for peak resolution .
- GC-MS : For volatile derivatives (e.g., silylated samples), employ DB-5 columns and EI ionization to detect impurities .
Advanced: How can conflicting data on the compound’s solubility be resolved for formulation studies?
Answer:
- Phase Solubility Analysis : Determine solubility in co-solvents (e.g., PEG 400, DMSO) using the Higuchi-Chi method.
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility with excipients.
- Crystallization Studies : Identify polymorphs via X-ray diffraction, as crystal packing affects solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
